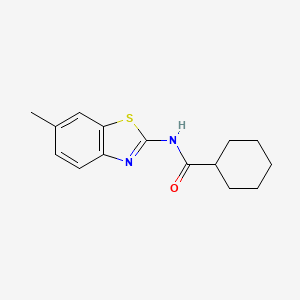

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Description

N-(6-Methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a benzothiazole derivative characterized by a cyclohexanecarboxamide group attached to the 2-position of a 6-methyl-substituted benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, conferring unique electronic and steric properties.

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGMMQVRADRODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the condensation of 2-amino-6-methylbenzothiazole with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of microwave irradiation, solvent-free conditions, and recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various benzothiazole derivatives with different functional groups .

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which play crucial roles in cellular signaling and metabolism .

Comparison with Similar Compounds

Cyclohexanecarboxamide Derivatives with Thiourea Groups

A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9) were synthesized by reacting cyclohexanecarbonyl isothiocyanate with primary amines . These compounds feature a thiourea (-NH-CS-NH-) bridge instead of the direct amide linkage in the target compound. Key comparisons include:

- Synthesis: The target compound’s synthesis likely involves coupling cyclohexanecarbonyl chloride with 2-amino-6-methylbenzothiazole, whereas H2L1–H2L9 require additional steps to introduce the thiourea group.

- Spectroscopic Features : IR spectra of H2L1–H2L9 show N-H stretches at 3256–3134 cm⁻¹ and C=O stretches near 1680 cm⁻¹, similar to the target compound’s expected amide bands .

- Biological Relevance : Thiourea derivatives exhibit metal-chelating properties and antimicrobial activity, but the target compound’s amide group may reduce metal-binding capacity compared to the thiourea analogs .

Thiazolidinone-Benzothiazole Hybrids

Compounds such as 6a–6j incorporate a 4-thiazolidinone ring linked to nicotinic acid and 2-amino-6-methylbenzothiazole . Notable distinctions:

- Structural Modifications: The target compound lacks the thiazolidinone ring but shares the 6-methylbenzothiazole motif. Substituents on the thiazolidinone (e.g., chlorophenyl, methoxyphenyl) in 6b–6i significantly alter bioactivity.

- Biological Activity : Derivatives like 6i (4-hydroxy-3-methoxy-5-nitrophenyl) and 6j (furan-2-yl) demonstrated moderate antimicrobial activity against S. aureus and C. albicans (MIC: 25–50 µg/mL), suggesting that electron-withdrawing groups enhance efficacy . The target compound’s simpler structure may lack this versatility.

Substituted Benzothiazole-Amide Derivatives

- N-[6-(Methanesulfonyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide (): The methanesulfonyl group at the 6-position introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce bioavailability compared to the methyl group.

Data Tables

Table 2: Impact of Benzothiazole Substituents on Properties

*Estimated values based on analogous structures.

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18N2OS

- IUPAC Name : N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

- Molecular Weight : 282.38 g/mol

The compound features a benzothiazole moiety, which is known for its diverse biological activities, combined with a cyclohexanecarboxamide structure. This unique configuration contributes to its potential therapeutic effects.

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various biochemical pathways, such as kinases and proteases. This inhibition can disrupt cellular signaling and metabolic processes.

- DNA Interaction : Studies indicate that similar benzothiazole derivatives can bind to DNA, affecting transcription and replication processes. The binding typically occurs within the minor groove of DNA, potentially leading to antitumor effects.

Antitumor Activity

Research has shown that compounds similar to N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide possess notable antitumor properties. For instance:

- A study evaluated a series of benzothiazole derivatives and found that several exhibited significant cytotoxicity against cancer cell lines, including lung cancer cells (HCC827 and NCI-H358), with IC50 values ranging from 6.26 µM to 20.46 µM in 2D assays .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

- In vitro tests revealed that related benzothiazole derivatives showed effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values indicated promising antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | Antitumor, Antimicrobial | 6.26 - 20.46 |

| 2-Amino-6-methylbenzothiazole | Muscle relaxant properties | Not specified |

| 6-Chlorobenzothiazole | Various applications | Not specified |

This table highlights the biological activities of N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide in comparison to similar compounds.

Case Studies and Research Findings

- Anticonvulsant Activity : A study synthesized various benzothiazole derivatives and evaluated their anticonvulsant potential. The findings indicated that certain derivatives had low neurotoxicity while displaying effective anticonvulsant activity in animal models .

- Toxicity Studies : Toxicological assessments showed that synthesized compounds did not exhibit significant liver toxicity or neurotoxicity in preliminary screenings, suggesting a favorable safety profile for further development .

- In Vivo Efficacy : In animal models, the compound demonstrated efficacy against tumor growth with minimal side effects observed in normal tissues, indicating its potential as a selective therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.